molecular formula C9H10O3 B2519028 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid CAS No. 1481114-96-8

4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid

Cat. No.: B2519028
CAS No.: 1481114-96-8
M. Wt: 166.176
InChI Key: CQZYCHRERIVGME-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction of a suitable phenol derivative with an appropriate carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Benzofuran-2-carboxylic acid
  • Benzofuran-3-carboxylic acid
  • 2,3-Dihydrobenzofuran-5-carboxylic acid

Comparison: 4,5,6,7-Tetrahydrobenzofuran-6-carboxylic acid is unique due to its partially hydrogenated benzofuran ring, which imparts different chemical and physical properties compared to fully aromatic benzofuran carboxylic acids. This partial hydrogenation can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1-benzofuran-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h3-4,7H,1-2,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZYCHRERIVGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)O)OC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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